4-Fluoro-3-isopropoxybenzoic acid methyl ester chemical properties
4-Fluoro-3-isopropoxybenzoic acid methyl ester chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 4-fluoro-3-isopropoxybenzoate
This guide provides a comprehensive technical overview of methyl 4-fluoro-3-isopropoxybenzoate, a valuable chemical intermediate for research and development in the pharmaceutical and material sciences. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established chemical principles and data from its immediate precursor, methyl 4-fluoro-3-hydroxybenzoate, to provide robust, scientifically-grounded insights. This approach is designed to empower researchers and drug development professionals with the practical knowledge required for its synthesis, characterization, and strategic application.
Introduction: A Versatile Building Block
Methyl 4-fluoro-3-isopropoxybenzoate belongs to the class of substituted aromatic esters, which are fundamental building blocks in organic synthesis. The molecule's architecture, featuring a fluorine atom, an isopropoxy ether, and a methyl ester on a benzene ring, offers a unique combination of functionalities.
The fluorine substituent can significantly enhance metabolic stability and binding affinity in bioactive molecules. The isopropoxy group modulates lipophilicity and steric profile, crucial parameters in drug design for optimizing pharmacokinetic and pharmacodynamic properties. The methyl ester provides a convenient handle for further chemical transformations, most commonly hydrolysis to the corresponding carboxylic acid.
This compound's direct precursor, 4-fluoro-3-hydroxybenzoic acid, is a known key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis[1]. Consequently, methyl 4-fluoro-3-isopropoxybenzoate represents a valuable derivative for creating novel analogues and exploring new chemical space in medicinal chemistry.
Physicochemical and Structural Properties
Precise identification is the cornerstone of any chemical workflow. The structural and chemical identifiers for methyl 4-fluoro-3-isopropoxybenzoate are summarized below. Note that physical properties such as melting and boiling points have not been formally reported and would need to be determined experimentally.
| Property | Value | Source |
| Synonym | Methyl 4-fluoro-3-isopropoxybenzoate | [2] |
| Molecular Formula | C₁₁H₁₃FO₃ | [2] |
| Molecular Weight | 212.22 g/mol | [2] |
| InChI Key | YHDNPKZBEVEOCL-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C1=CC(OC(C)C)=C(C=C1)F | - |
| MDL Number | MFCD23115006 | [2] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | - |
Proposed Synthesis and Characterization Workflow
As this compound is not widely available commercially, a reliable synthetic route is essential. The most direct and logical approach is the Williamson ether synthesis, starting from the readily available methyl 4-fluoro-3-hydroxybenzoate.
Workflow Overview
The following diagram illustrates the complete workflow, from synthesis to purification and final characterization.
Caption: Proposed workflow for synthesis and validation.
Detailed Experimental Protocol: Synthesis
This protocol describes the alkylation of methyl 4-fluoro-3-hydroxybenzoate to yield the target compound.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-fluoro-3-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (or DMF) as the solvent.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (for acetone, approx. 60°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and the KBr byproduct) and wash the solid cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then ready for purification.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc). Combine the fractions containing the desired product and concentrate to yield pure methyl 4-fluoro-3-isopropoxybenzoate.
Predicted Spectroscopic Data for Structural Verification
Confirmation of the chemical structure is non-negotiable. The following data represent the predicted spectroscopic signature of methyl 4-fluoro-3-isopropoxybenzoate, based on the analysis of its constituent functional groups and data from analogous structures[3][4][5].
| Technique | Predicted Data |
| ¹H NMR | δ ~7.6-7.8 ppm (m, 2H, Ar-H): Aromatic protons ortho to the ester and isopropoxy groups. δ ~7.1-7.2 ppm (t, 1H, Ar-H): Aromatic proton ortho to the fluorine atom. δ ~4.6-4.7 ppm (sept, 1H, -OCH(CH₃)₂): Isopropoxy methine proton, split by 6 adjacent methyl protons. δ ~3.8-3.9 ppm (s, 3H, -COOCH₃): Methyl ester singlet. δ ~1.3-1.4 ppm (d, 6H, -OCH(CH₃)₂): Isopropoxy methyl protons, split by the methine proton. |
| ¹³C NMR | δ ~165-167 ppm: Ester carbonyl (C=O). δ ~155-160 ppm (d, J≈250 Hz): C-F aromatic carbon. δ ~145-150 ppm: C-OAr (isopropoxy) aromatic carbon. δ ~115-125 ppm: Other aromatic carbons (CH). δ ~71-73 ppm: Isopropoxy methine carbon (-OCH). δ ~51-53 ppm: Methyl ester carbon (-OCH₃). δ ~21-23 ppm: Isopropoxy methyl carbons (-CH₃). |
| IR Spectroscopy | ~2980-2940 cm⁻¹: C-H stretching (aliphatic). ~1720-1730 cm⁻¹: C=O stretching (ester). ~1600, ~1500 cm⁻¹: C=C stretching (aromatic). ~1250-1300 cm⁻¹: C-O stretching (ester & aryl ether). ~1100-1200 cm⁻¹: C-F stretching. |
| Mass Spectrometry (ESI+) | m/z 213.08: Predicted [M+H]⁺ peak for C₁₁H₁₃FO₃. |
Chemical Reactivity and Synthetic Utility
The utility of a building block is defined by its reactivity. The primary reactive handle on methyl 4-fluoro-3-isopropoxybenzoate is the methyl ester.
Ester Hydrolysis
The most common transformation is hydrolysis to the corresponding carboxylic acid, 4-fluoro-3-isopropoxybenzoic acid. This unmasks a functional group ready for amide coupling or other derivatizations. The protocol is adapted from a similar procedure for a related methoxy compound[6].
Caption: Reaction scheme for ester hydrolysis.
Protocol: Saponification to 4-Fluoro-3-isopropoxybenzoic Acid
-
Dissolution: Dissolve methyl 4-fluoro-3-isopropoxybenzoate (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until TLC analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water. Acidify to pH 2-3 by the dropwise addition of 1N HCl.
-
Isolation: The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-3-isopropoxybenzoic acid.
Safety and Handling
No specific safety data sheet (SDS) is available for methyl 4-fluoro-3-isopropoxybenzoate. Therefore, precautions must be based on the known hazards of its precursors and structurally related compounds[7][8].
-
Hazard Class: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Vertex AI Search Result. METHYL 4-FLUORO-3-ISOPROPOXY-5-METHYLBENZOATE (CAS 2643368-21-0). 9
-
ChemScene. methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5). 10
-
ChemicalBook. Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate CAS#: 2643368-21-0. 11
-
Sigma-Aldrich. 4-Fluoro-3-isopropoxybenzoic acid methyl ester. 2
-
Chem-Impex. Methyl 4-fluoro-3-hydroxybenzoate. 12
-
ChemicalBook. Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum. 3
-
MilliporeSigma. methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5). 7
-
The Royal Society of Chemistry. Supplementary Information for "An efficient and simple protocol for the synthesis of methyl esters from alcohols using HBr and H2O2 in methanol". 4
-
ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. 6
-
Biological Magnetic Resonance Bank. Methyl 4-hydroxybenzoate (bmse001194). 5
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. 1
-
Synquest Labs. Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid. 8
Sources
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. 4-Fluoro-3-isopropoxybenzoic acid methyl ester [sigmaaldrich.com]
- 3. Methyl 4-fluorobenzoate(403-33-8) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemscene.com [chemscene.com]
- 11. Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate CAS#: 2643368-21-0 [m.chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
